6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with an acetylating agent in the presence of a catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : Similar structure but with a hydroxyl group instead of an acetyl group .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-amine : Contains an amine group instead of a ketone .
- 6-(4-Methoxybenzylidene)-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Features a methoxybenzylidene group .
Uniqueness
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-acetyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H14O2/c1-9(14)11-8-4-6-10-5-2-3-7-12(10)13(11)15/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
WTGIJSFSNZSBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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